[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Description
[1-(2-Fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a pyrazole-derived amine compound characterized by a 2-fluorophenyl substituent at the 1-position of the pyrazole ring and a methanamine group at the 3-position, forming a hydrochloride salt. Its molecular formula is C₁₀H₁₁ClFN₃, with a molecular weight of 219.67 g/mol (calculated based on structural analogs in , and 6).
Structure
3D Structure of Parent
Properties
CAS No. |
1173070-02-4 |
|---|---|
Molecular Formula |
C10H11ClFN3 |
Molecular Weight |
227.66 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c11-9-3-1-2-4-10(9)14-6-5-8(7-12)13-14;/h1-6H,7,12H2;1H |
InChI Key |
NMCMATGVYBZUPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CN)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of pyrazoline derivatives.
Substitution: Introduction of halogenated derivatives.
Scientific Research Applications
Structural Information
- Molecular Formula : C10H11ClFN3
- Molecular Weight : 227.67 g/mol
- SMILES Notation : C1=CC=C(C(=C1)N2C=CC(=N2)CN)F
The compound features a pyrazole ring substituted with a fluorophenyl group, which contributes to its unique chemical properties.
Biological Activities
Research indicates that compounds similar to [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride exhibit various biological activities, including:
- Antitumor Effects : Some derivatives have shown promise in inhibiting tumor growth, making them candidates for cancer therapy.
- Antimicrobial Properties : Studies have suggested that pyrazole derivatives can possess antimicrobial activity, potentially useful in treating infections.
- Neurological Applications : The compound may interact with neurotransmitter systems, indicating possible applications in neuropharmacology.
Applications in Drug Development
The unique structural characteristics of this compound position it as a valuable scaffold in medicinal chemistry. Potential applications include:
- Lead Compound for Anticancer Drugs : Exploration of its derivatives could lead to the development of novel anticancer agents.
- Antimicrobial Agents : Its activity against bacterial strains suggests it could be further developed as an antibiotic.
- Neurological Disorders Treatment : Investigating its effects on the central nervous system may reveal therapeutic benefits for conditions such as depression or anxiety.
Safety and Toxicity
According to safety data, this compound is classified as harmful if swallowed and may cause skin and eye irritation. Proper handling protocols should be observed during research applications.
Mechanism of Action
The mechanism of action of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, leading to the modulation of various biological pathways. The compound can act as an agonist or antagonist, depending on the target receptor. Its effects are mediated through the activation or inhibition of signaling pathways, ultimately leading to the desired biological response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituent groups, phenyl ring positions, and heterocyclic frameworks.
Substituted Phenyl Pyrazole Derivatives
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron Effects : Fluorine (2-F) and chlorine (3-Cl) are electron-withdrawing, but fluorine’s smaller size may improve binding selectivity compared to bulkier chlorine .
- Spatial Arrangement : Benzyl-substituted analogs () introduce conformational flexibility, which may impact receptor interactions .
Non-Pyrazole Fluorophenyl Derivatives
Table 2: Comparison with Non-Pyrazole Scaffolds
Research Implications and Trends
- Pharmacological Potential: Pyrazole derivatives are explored as kinase inhibitors, antidepressants, and antimicrobials. Fluorine substitution is favored in drug design for its metabolic stability .
- Synthetic Challenges : Introducing fluorine at the ortho position (as in the target compound) requires precise regioselective synthesis, whereas para-substituted analogs (e.g., 4-Me) are more straightforward .
- Structure-Activity Relationship (SAR) : The 3-yl position on pyrazole (target compound) may optimize steric interactions compared to 4-yl or 5-yl analogs .
Biological Activity
[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. The compound's molecular formula is C10H10FN3, and it contains a fluorophenyl group which may influence its pharmacological properties. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Structural Characteristics
The structure of this compound can be represented as follows:
- Molecular Formula : C10H10FN3
- SMILES : C1=CC=C(C(=C1)N2C=CC(=N2)CN)F
- InChI : InChI=1S/C10H10FN3/c11-9-3-1-2-4-10(9)14-6-5-8(7-12)13-14/h1-6H,7,12H2
Biological Activity Overview
The biological activity of this compound has not been extensively documented in available literature. However, related compounds within the pyrazole class have shown various pharmacological effects, primarily as enzyme inhibitors and in anti-inflammatory applications.
Research indicates that compounds containing pyrazole moieties often interact with specific enzymes or receptors, potentially leading to therapeutic effects. For instance:
- p38 MAP Kinase Inhibition : Pyrazole derivatives have been identified as selective inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses and cellular stress signaling pathways. The incorporation of fluorinated phenyl groups has been shown to enhance potency and selectivity against this target .
- Antiparasitic Activity : Some pyrazole derivatives have demonstrated activity against malaria parasites by inhibiting PfATP4, a critical sodium pump in Plasmodium species. This suggests that similar compounds may possess antiparasitic properties, warranting further investigation into this compound's efficacy against such targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
